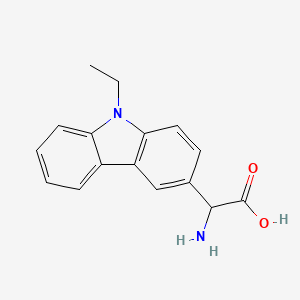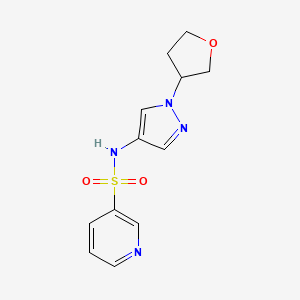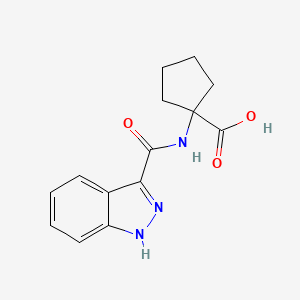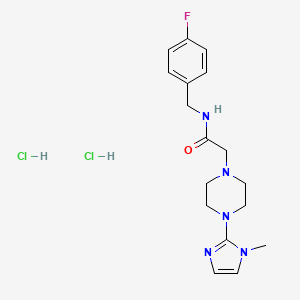
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The compound demonstrates significant applications in metabolism and pharmacokinetics studies, emphasizing its role in understanding drug disposition and metabolic pathways. In a study focused on SB-649868, a novel orexin 1 and 2 receptor antagonist, the disposition of [14C]SB-649868 was determined in humans, highlighting the compound's metabolism and elimination patterns. This study sheds light on the metabolic processes involving similar compounds, detailing that elimination occurs predominantly via feces, with a minor portion through urine, and identifies principal circulating components and metabolites in plasma (Renzulli et al., 2011).
Drug Metabolism
Another application involves the study of drug metabolism, as seen in venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) inhibitor. The research explored venetoclax's absorption, metabolism, and excretion in humans, indicating that it is predominantly cleared by hepatic metabolism. The findings contribute to understanding the biotransformation of similar benzamide derivatives, with the primary metabolic pathway involving oxidation followed by sulfation or nitro reduction. This research is pivotal in designing drugs with optimized pharmacokinetic properties (Liu et al., 2017).
Clinical Trials and Therapeutic Applications
Clinical trials and therapeutic applications represent another critical area of research for such compounds. For instance, CI-921 (NSC 343499), an amsacrine analogue and topoisomerase II poison, was evaluated in a phase II study for non-small cell lung cancer (NSCLC). This study provides insights into the therapeutic potential and side effects of compounds with similar structures, contributing to the development of new cancer treatments (Harvey et al., 1991).
Pharmacokinetic Studies
Pharmacokinetic studies further elucidate the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is essential for drug development. For example, the pharmacokinetics of nicardipine hydrochloride, a vasodilator, were studied across various species, including humans. These studies help predict the behavior of similar compounds in different biological systems, facilitating the dosage and administration guidelines for new drugs (Higuchi & Shiobara, 1980).
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-17-14-18(2)16-30(15-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-13-12-19(3)27-25/h4-13,17-18H,14-16H2,1-3H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIYRLFLHJSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide](/img/structure/B2963475.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)



![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)

